![molecular formula C26H20ClN3O2S B2799990 3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole CAS No. 956148-54-2](/img/structure/B2799990.png)

3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

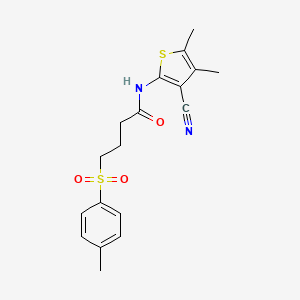

Molecular Structure Analysis

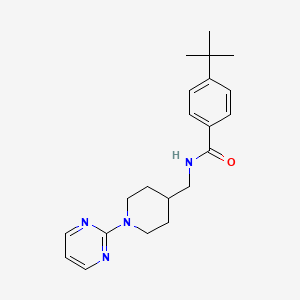

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole” would require more specific information or computational chemistry tools to determine.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, including N-alkylation, N-arylation, and various oxidation and reduction reactions . The specific chemical reactions that “3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structures . Information on the specific physical and chemical properties of “3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole” is not available in the literature I have access to.Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Click Chemistry-Based Synthesis : A series of triazole derivatives were synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, demonstrating the compound's utility in medicinal chemistry, particularly in anticancer drug discovery. The structural compatibility of these molecules was confirmed using HMBC and APT type of NMR techniques, highlighting their potential in forming effective lead compounds for cancer therapy (Gautam Kumar Dhuda et al., 2021).

Electrochemical and Spectroscopic Characterization : The redox behavior of triazol derivatives was investigated, revealing details about their thermodynamic and kinetic parameters, including oxidation processes and acid-base dissociation constants. These studies underscored the compounds' applicability in biological contexts due to their non-cytotoxic character up to certain concentrations (Rafia Nimal, 2020).

Biological Applications

Anticancer Activity : Some synthesized molecules exhibited potent inhibitory activities in various cancer cell lines, with notable cytotoxic potential against CNS, Melanoma, and Breast cancer panels. This indicates the compound's relevance in developing anticancer treatments (Gautam Kumar Dhuda et al., 2021).

Antibacterial and Antimicrobial Activities : The synthesis of new triazoles based on the naphthalene-1,4-dione scaffold showed significant in vitro antibacterial activities. Molecular docking studies further elucidated their potential mechanisms of action against bacterial targets (Sima Abbaspour et al., 2018).

Inhibition of Enzymes and Corrosion Protection : Novel triazole derivatives demonstrated inhibitory activity against enzymes like retinoic acid 4-hydroxylase (CYP26), suggesting applications in regulating physiological processes influenced by retinoic acid. Furthermore, these compounds showed potential as corrosion inhibitors for mild steel in acidic media, indicating their utility in industrial applications (M. Gomaa et al., 2011).

Mécanisme D'action

The mechanism of action of triazoles generally involves binding to enzymes or receptors in biological systems . The specific mechanism of action of “3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole” would depend on its specific structure and the biological system in which it is acting.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O2S/c27-21-15-13-19(14-16-21)18-33(31)26-29-28-25(30(26)22-9-2-1-3-10-22)17-32-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGADUZZUWWRMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2S(=O)CC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2799909.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)